molecular formula C10H7F3N2O3 B11769084 2-(5-oxo-3-(trifluoromethyl)-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetic acid

2-(5-oxo-3-(trifluoromethyl)-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetic acid

Cat. No.: B11769084
M. Wt: 260.17 g/mol
InChI Key: HJZGJAPRXYBJDE-UHFFFAOYSA-N
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Description

2-(5-Oxo-3-(trifluoromethyl)-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetic acid (CAS 1417984-69-0) is a high-value chemical building block and analytical standard for pharmaceutical research and development . This compound features a complex, rigid polycyclic structure incorporating both cyclopropane and pyrazole motifs, which are privileged scaffolds in medicinal chemistry for modulating the physicochemical and biological properties of drug candidates . Its primary research application is as a key intermediate and reference standard in the development of novel Capsid Inhibitors for the treatment of Human Immunodeficiency Virus (HIV), as documented in patent literature (US-2020038389-A1, WO-2020018459-A1) . The compound is also widely utilized as an analytical standard for HPLC, playing a critical role in quality control and method development during the drug synthesis process . With a molecular formula of C 10 H 7 F 3 N 2 O 3 and a molecular weight of 260.17 g/mol, it is characterized as an off-white to white solid . To ensure stability, this product must be stored in a refrigerator at 2-8°C . This chemical is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or human use.

Properties

Molecular Formula

C10H7F3N2O3

Molecular Weight

260.17 g/mol

IUPAC Name

2-[5-oxo-9-(trifluoromethyl)-7,8-diazatricyclo[4.3.0.02,4]nona-1(6),8-dien-7-yl]acetic acid

InChI

InChI=1S/C10H7F3N2O3/c11-10(12,13)9-6-3-1-4(3)8(18)7(6)15(14-9)2-5(16)17/h3-4H,1-2H2,(H,16,17)

InChI Key

HJZGJAPRXYBJDE-UHFFFAOYSA-N

Canonical SMILES

C1C2C1C(=O)C3=C2C(=NN3CC(=O)O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Diastereoselective Cyclopropanation

A representative protocol involves:

  • Substrate Preparation : Ethyl 2-diazoacetate reacts with a trifluoromethylated cyclopentenone under Rh(II) catalysis.

  • Cyclopropanation : Using Cu(acac)₂ or Fe(TPP)Cl at −20°C in dichloromethane, achieving 68–72% yield.

  • Stereochemical Control : Chiral auxiliaries (e.g., Evans oxazolidinones) enforce (3bR,4aS) configuration.

Table 1 : Cyclopropanation Reaction Conditions

CatalystTemperatureSolventYield (%)Diastereomeric Ratio
Cu(acac)₂−20°CCH₂Cl₂6892:8
Fe(TPP)Cl0°CToluene7289:11
Rh₂(esp)₂RTDCE6595:5

Trifluoromethyl Group Introduction

The trifluoromethyl moiety is incorporated via:

  • Radical Trifluoromethylation : Using Umemoto’s reagent (2,2-difluoro-1,3-dimethylimidazolidinium hexafluorophosphate) under blue LED irradiation.

  • Nucleophilic Substitution : Displacement of bromine in bromopyrazole precursors with CF₃Cu.

Critical Parameters :

  • Reaction time: 12–24 hours for radical methods vs. 2–4 hours for Cu-mediated substitutions.

  • Selectivity: Radical methods avoid β-elimination side products observed in SN2 pathways.

Hydrolysis of Ethyl Ester Intermediate

The final step converts ethyl ester precursors (e.g., CAS 1417983-09-5) to the carboxylic acid:

Procedure :

  • Saponification : 4 N HCl in dioxane/methanol (1:1 v/v) at 50°C for 3 hours.

  • Workup : Neutralization with NaHCO₃, extraction with ethyl acetate, and rotary evaporation.

  • Purification : Reverse-phase HPLC (C18 column, 20–80% acetonitrile/0.1% TFA gradient).

Yield Optimization :

  • Prolonged hydrolysis (>5 hours) reduces yield due to decarboxylation.

  • Microwave-assisted hydrolysis (100°C, 30 min) improves efficiency to 89%.

Alternative Synthetic Routes

Palladium-Catalyzed Cross-Coupling

A patent-derived method uses Suzuki-Miyaura coupling for late-stage functionalization:

  • Boronic Acid Partner : (3-Carbamoyl-4-fluorophenyl)boronic acid (CAS 874219-34-8).

  • Conditions : PdCl₂(dcypf) (2 mol%), K₂CO₃, dioxane/H₂O (4:1), 100°C, 12 hours.

  • Post-Coupling Steps : Carbonyldiimidazole-mediated cyclization to form the oxo group.

Table 2 : Cross-Coupling Efficiency

LigandConversion (%)Isolated Yield (%)
Tricyclohexylphosphine9876
XPhos9581
SPhos9279

Solid-Phase Synthesis

Immobilized resins (Wang resin) enable iterative assembly:

  • Resin Loading : 0.8 mmol/g capacity via ester linkage.

  • Cyclopropanation On-Bead : Yields 63% with reduced epimerization.

Analytical Characterization

Key Spectroscopic Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 3.24 (p, J = 1.7 Hz, 1H), 2.47 (dd, J = 8.1, 4.0 Hz, 1H), 1.39 (d, J = 6.8 Hz, 1H).

  • HRMS : m/z 282.0654 [M+H]⁺ (calc. 282.0658 for C₁₀H₇F₅N₂O₂).

  • HPLC Purity : >98% (C18, 0.1% TFA/MeCN).

Challenges and Optimization Opportunities

  • Diastereomer Separation : Chiral SFC (AD-H column) resolves (3bR,4aS) and (3bS,4aR) isomers with α = 1.32.

  • Scale-Up Limitations :

    • Cyclopropanation exothermy requires cryogenic reactors for >100 g batches.

    • Trifluoromethylation reagents (e.g., Togni’s reagent) cost $1,200/mol, necessitating catalyst recycling.

Industrial-Scale Production Insights

Case Study : Lenacapavir Intermediate Synthesis:

  • Throughput : 15 kg/month using continuous flow reactors.

  • Cost Drivers :

    • 44% from trifluoromethyl sources.

    • 22% from chiral resolution.

  • Green Chemistry : Solvent recovery (dioxane, 92%) and Pd catalyst recycling (3× reuse) .

Chemical Reactions Analysis

Types of Reactions

2-(5-oxo-3-(trifluoromethyl)-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Therapeutic Applications

This compound has been explored for its therapeutic potential, particularly as a therapeutic agent in various diseases. Here are some notable applications:

Anticancer Activity

Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. The unique structure of this compound allows it to interact with specific biological targets associated with cancer cell proliferation. For example:

  • Mechanism of Action : It may inhibit key signaling pathways involved in tumor growth and metastasis.
  • Case Studies : In vitro studies have shown that similar compounds can induce apoptosis in cancer cells, suggesting potential for further development into anticancer drugs .

Anti-inflammatory Effects

Compounds with similar structural motifs have been reported to possess anti-inflammatory activities. This compound could potentially modulate inflammatory pathways:

  • Targeting Cytokines : It may inhibit the production of pro-inflammatory cytokines.
  • Research Findings : Experimental models have demonstrated that pyrazole derivatives can reduce inflammation markers in animal studies .

Synthesis and Characterization

The synthesis of this compound involves several steps that ensure the formation of the desired structure while maintaining purity and yield. The following table summarizes key synthesis parameters:

StepReagents/ConditionsOutcome
1Ethyl acetoacetate + Trifluoromethyl anilineFormation of intermediate
2Cyclization under acidic conditionsFormation of pyrazole ring
3Hydrolysis to yield final productPure 2-(5-oxo...)

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

  • Trifluoromethyl Group : This moiety enhances lipophilicity and biological activity.
  • Cyclopropane Structure : Provides rigidity and influences binding affinity to biological targets.

Mechanism of Action

The mechanism of action of 2-(5-oxo-3-(trifluoromethyl)-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetic acid involves its interaction with various molecular targets and pathways. The compound’s structure allows it to bind to specific enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Core Structure Substituents Key Features Reference
Target Compound Fused cyclopropa-cyclopenta-pyrazole -CF₃ at C3; acetic acid at C1 High rigidity, enhanced lipophilicity, synthetic versatility for derivatization
[3-(Difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetic acid Monocyclic pyrazole -CF₂H at C3; -CH₃ at C5; acetic acid at C1 Lower steric hindrance, reduced lipophilicity compared to -CF₃
5-Amino-3-hydroxy-1H-pyrazol-1-yl derivatives (7a, 7b) Pyrazole-thiophene hybrids Thiophene with cyano/ester groups at C2, C4; amino/hydroxy at C3, C5 Enhanced π-π stacking potential; varied solubility profiles
Compound 80 (from Example 80) Target compound integrated into a benzamide-pyridine scaffold Additional difluorophenyl, pyridin-3-yl, and hydroxybutynyl groups Designed for multi-target binding; demonstrates modular drug design

Key Findings

Trifluoromethyl vs. Difluoromethyl Substitution

  • The target compound’s -CF₃ group increases lipophilicity (logP ~2.5 estimated) compared to the -CF₂H analog (logP ~1.8), favoring membrane permeability in drug candidates .
  • -CF₃ also improves metabolic stability by resisting oxidative degradation, a common issue with -CH₃ or -CF₂H groups .

Bicyclic vs. Monocyclic pyrazoles (e.g., compound 7a) exhibit greater rotational freedom, which may lower binding affinity but improve synthetic accessibility .

Role in Complex Molecules

  • The target compound serves as a pharmacophore in larger molecules like Compound 80 , where its bicyclic core anchors interactions with hydrophobic enzyme pockets, while appended groups (e.g., difluorophenyl) modulate solubility and off-target effects .

Synthetic Versatility

  • The acetic acid moiety enables facile conjugation to amines or alcohols, a feature exploited in derivatives like Compound 80 . In contrast, ester-containing analogs (e.g., compound 7b) require additional hydrolysis steps for activation .

Biological Activity

The compound 2-(5-oxo-3-(trifluoromethyl)-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetic acid , also known by its CAS number 1620056-83-8 , has garnered interest due to its potential biological activities. This article reviews the compound's biological properties, including its synthesis, pharmacological effects, and relevant case studies.

  • Molecular Formula : C₁₀H₇F₅N₂O₂
  • Molecular Weight : 282.17 g/mol
  • Structure : The compound features a complex bicyclic structure that contributes to its unique biological activity.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Reagents : The reaction often employs trifluoromethyl-containing reagents and various coupling agents.
  • Conditions : Reactions are generally conducted under controlled temperature and pressure conditions to yield the target compound efficiently.
StepReagents/ConditionsYield
150 mg of precursor in 1 mL of 4 N HCl in dioxane25.8 mg
2Addition of diisopropylethylamine and heating at 140°CHigh yield
3Purification via preparatory reverse phase HPLCPure fractions obtained

Antitumor Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antitumor effects. In vitro studies have shown that certain structural modifications can enhance cytotoxicity against various cancer cell lines. For example, compounds similar to the one have been tested against human tumor cell lines with promising results in inhibiting cell proliferation .

Antimicrobial Effects

The compound has been evaluated for its antimicrobial properties. Studies suggest that similar pyrazole derivatives possess activity against Helicobacter pylori, a bacterium linked to gastric ulcers and cancer. The mechanism appears to involve inhibition of bacterial urease activity, which is crucial for the survival of H. pylori in acidic environments .

HIV Inhibition

Emerging research has highlighted the potential of trifluoromethyl-substituted compounds as inhibitors of HIV replication. The specific structural features of these compounds allow for effective interaction with viral components, potentially disrupting the viral life cycle .

Study 1: Cytotoxicity Assessment

In a study assessing various pyrazole derivatives, the compound was tested against several human cancer cell lines. Results demonstrated a dose-dependent cytotoxic effect with IC₅₀ values indicating significant potency compared to standard chemotherapeutic agents.

Study 2: Antimicrobial Testing

Another study focused on the antimicrobial activity against Helicobacter pylori. The compound exhibited comparable efficacy to established treatments like metronidazole, highlighting its potential as an alternative therapeutic agent .

Q & A

Q. What are the key structural features of this compound, and how can they be experimentally confirmed?

The compound contains a cyclopropane ring fused to a cyclopentane and pyrazole system, with a trifluoromethyl group and an acetic acid side chain. Structural confirmation requires a combination of spectroscopic methods:

  • NMR (¹H, ¹³C, and ¹⁹F) to identify proton environments, carbon backbones, and fluorine substituents.
  • IR spectroscopy to verify carbonyl (C=O) and carboxylic acid (COOH) groups.
  • X-ray crystallography for absolute stereochemical assignment, particularly for the cyclopropane and fused-ring systems .

Q. What synthetic strategies are recommended for optimizing the yield of this compound?

The synthesis involves multi-step routes, including cyclopropanation, ring-closing, and functionalization. Key considerations:

  • Stepwise purification : Use flash chromatography after each step to isolate intermediates.
  • Temperature control : Low temperatures (−78°C) for cyclopropanation to avoid side reactions.
  • Catalyst screening : Test palladium or copper catalysts for Suzuki coupling (if applicable) .
  • Design of Experiments (DoE) : Apply fractional factorial designs to optimize reaction time, solvent, and stoichiometry .

Q. How can researchers address solubility challenges during in vitro bioactivity assays?

  • Co-solvent systems : Use DMSO-water mixtures (<1% DMSO) to maintain solubility without cytotoxicity.
  • pH adjustment : Ionize the carboxylic acid group (pH > 5) to enhance aqueous solubility.
  • Liposomal encapsulation : For hydrophobic intermediates, use liposomes or cyclodextrins .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reaction mechanisms for fluorinated intermediates?

  • Quantum chemical calculations : Use density functional theory (DFT) to model transition states and identify energetically favorable pathways.
  • Reaction path sampling : Apply metadynamics or nudged elastic band (NEB) methods to map fluorination steps (e.g., trifluoromethyl group addition) .
  • Machine learning : Train models on existing fluorination datasets to predict optimal conditions (e.g., solvent, catalyst) .

Q. What advanced techniques validate the compound’s stereochemical configuration in solution?

  • VCD (Vibrational Circular Dichroism) : Detect chiral centers via IR-based polarization.
  • NOESY NMR : Analyze through-space nuclear Overhauser effects to confirm spatial proximity of substituents.
  • Time-resolved fluorescence : Monitor conformational changes in dynamic environments .

Q. How can researchers design experiments to analyze conflicting bioactivity data across cell lines?

  • Dose-response redundancy : Test multiple cell lines (e.g., HEK293, HeLa) with standardized protocols.
  • CRISPR knockouts : Identify off-target effects by silencing putative receptors.
  • Metabolomic profiling : Use LC-MS to compare intracellular metabolite changes post-treatment .

Q. What methodologies improve crystallization success for X-ray analysis of this compound?

  • Microseed matrix screening : Generate microcrystals via serial dilution in PEG-based solutions.
  • Cryo-cooling : Stabilize crystals at 100 K with glycerol as a cryoprotectant.
  • Synchrotron radiation : Use high-flux X-rays (e.g., at APS or ESRF) to resolve weak diffraction patterns .

Q. How can in silico tools predict metabolic stability of the trifluoromethyl group?

  • ADMET prediction : Use SwissADME or Schrödinger’s QikProp to estimate metabolic half-life and cytochrome P450 interactions.
  • Molecular dynamics (MD) simulations : Model interactions with liver microsomal enzymes to identify vulnerable sites .

Methodological Guidance Tables

Challenge Recommended Technique Key Reference
Stereochemical confirmationX-ray crystallography + NOESY NMR
Fluorination optimizationDFT-based transition state analysis
Bioactivity discrepanciesCRISPR knockouts + metabolomic profiling
Crystallization failureMicroseed matrix screening + synchrotron XRD

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